molecular formula C13H8FNO3 B1323949 3-Fluoro-3'-nitrobenzophenone CAS No. 890098-21-2

3-Fluoro-3'-nitrobenzophenone

Cat. No. B1323949
M. Wt: 245.21 g/mol
InChI Key: FJPVSNNBNWLDRK-UHFFFAOYSA-N
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Description

3-Fluoro-3’-nitrobenzophenone, also known as FNBP, is a yellow crystalline organic compound with the molecular formula C13H8FNO31. It has a molecular weight of 245.21 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluoro-3’-nitrobenzophenone. However, the synthesis of similar compounds often involves electrophilic fluorination of an enolate or enolate equivalent2.



Molecular Structure Analysis

The molecular structure of 3-Fluoro-3’-nitrobenzophenone consists of a benzophenone core with a fluorine atom at the 3-position and a nitro group at the 3’-position1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Fluoro-3’-nitrobenzophenone. However, similar compounds like fluoropropenes follow different mechanisms of formation and the metals involved in the syntheses play key roles in the mechanisms3.



Physical And Chemical Properties Analysis

3-Fluoro-3’-nitrobenzophenone is a yellow crystalline organic compound1. Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not readily available.


Scientific Research Applications

Synthesis and Chemical Applications

  • 3-Fluoro-3'-nitrobenzophenone can be involved in the synthesis of complex organic compounds and intermediates, contributing to the development of new chemical entities and materials. For instance, it may participate in reactions as a precursor or intermediate for the synthesis of fluorinated compounds, which are significant in materials science, pharmaceuticals, and agrochemicals due to their unique properties such as stability and bioactivity. Studies have demonstrated its use in synthesizing novel compounds through various chemical reactions, highlighting its role in expanding the chemical space of fluorinated molecules (Zhang Zhi-de, 2011; Charles S. Thomoson et al., 2014).

Role in Material Science

  • Its application extends to material science, where it can be used in the synthesis of polymers and advanced materials. The unique electronic properties imparted by the fluorine and nitro groups can influence the photophysical and electrochemical properties of materials, making 3-Fluoro-3'-nitrobenzophenone a valuable component in the design of functional materials with specific desired properties, such as enhanced stability, conductivity, or specific optical characteristics (J. Wijkmans et al., 1997).

Environmental and Biological Research

  • In environmental and biological contexts, derivatives of 3-Fluoro-3'-nitrobenzophenone could be used to study the metabolism of aromatic compounds in microorganisms, potentially offering insights into bioremediation processes or the environmental fate of fluorinated organic compounds. Research involving fluorinated analogs can help in understanding the interactions and transformations of such compounds in biological systems or environmental settings (H. Mouttaki et al., 2008).

Analytical Chemistry Applications

  • Furthermore, 3-Fluoro-3'-nitrobenzophenone and its derivatives could find applications in analytical chemistry, such as in the development of novel analytical reagents or in chromatography as derivatizing agents that enhance the detectability and separability of analytes, particularly in the analysis of complex mixtures or in trace analysis (Y. Watanabe, K. Imai, 1981).

Safety And Hazards

The safety and hazards of 3-Fluoro-3’-nitrobenzophenone are not well-documented. However, it’s always recommended to handle chemical compounds with appropriate safety measures5.


Future Directions

The future directions of research on 3-Fluoro-3’-nitrobenzophenone are not clear from the available literature. However, benzophenone motifs are of considerable interest to researchers because they are found in pharmacologically relevant natural products and represent versatile synthetic building blocks6.


Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent scientific literature are recommended.


properties

IUPAC Name

(3-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVSNNBNWLDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641508
Record name (3-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-nitrobenzophenone

CAS RN

890098-21-2
Record name (3-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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